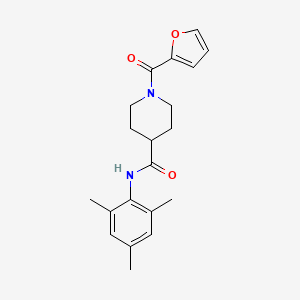
1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a mesityl group, and a piperidinecarboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE typically involves the following steps:
Formation of 2-furoyl chloride: This is achieved by reacting furoic acid with thionyl chloride.
Reaction with mesityl amine: The 2-furoyl chloride is then reacted with mesityl amine to form the intermediate 2-furoyl mesityl amide.
Cyclization with piperidine: The intermediate is then cyclized with piperidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.
Substitution: The mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted mesityl derivatives.
Scientific Research Applications
1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)piperazine: Shares the furoyl and piperazine moieties but lacks the mesityl group.
1-(2-Furoyl)-3-phenylthiourea: Contains a furoyl group and a thiourea moiety instead of the piperidinecarboxamide.
Uniqueness
1-(2-FUROYL)-N-MESITYL-4-PIPERIDINECARBOXAMIDE is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-13-11-14(2)18(15(3)12-13)21-19(23)16-6-8-22(9-7-16)20(24)17-5-4-10-25-17/h4-5,10-12,16H,6-9H2,1-3H3,(H,21,23) |
InChI Key |
QQZBWKLNNAVOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C |
solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















